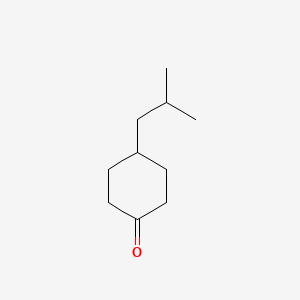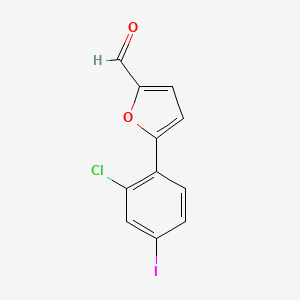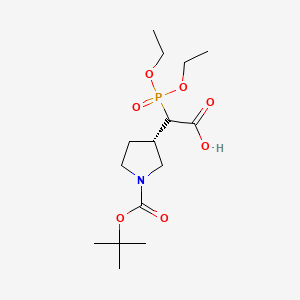
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid is a complex organic compound that features a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a diethoxyphosphoryl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Diethoxyphosphoryl Group: This step involves the reaction of the pyrrolidine derivative with diethyl phosphite under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phosphorous atom.
Reduction: Reduction reactions could target the carbonyl groups or the phosphorous atom.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the carbon atoms adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid: Lacks the diethoxyphosphoryl group.
2-(Diethoxyphosphoryl)acetic acid: Lacks the pyrrolidine ring and the tert-butoxycarbonyl group.
Uniqueness
The presence of both the pyrrolidine ring and the diethoxyphosphoryl group in 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid makes it unique compared to simpler analogs. This combination of functional groups can impart distinct chemical properties and reactivity, making it valuable for specific applications.
特性
分子式 |
C15H28NO7P |
|---|---|
分子量 |
365.36 g/mol |
IUPAC名 |
2-diethoxyphosphoryl-2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H28NO7P/c1-6-21-24(20,22-7-2)12(13(17)18)11-8-9-16(10-11)14(19)23-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,17,18)/t11-,12?/m0/s1 |
InChIキー |
LIEJLWXCMRGCPL-PXYINDEMSA-N |
異性体SMILES |
CCOP(=O)(C([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)O)OCC |
正規SMILES |
CCOP(=O)(C(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


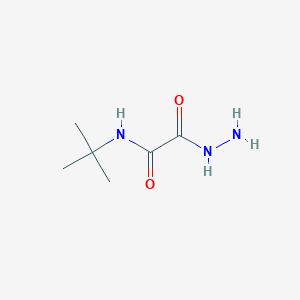
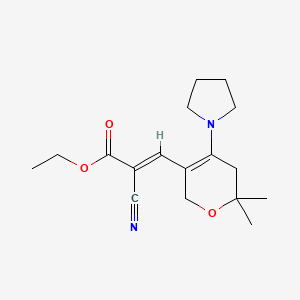
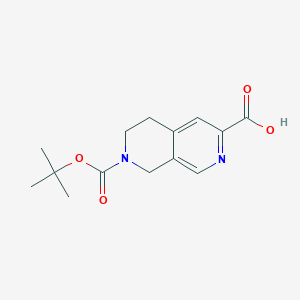
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)

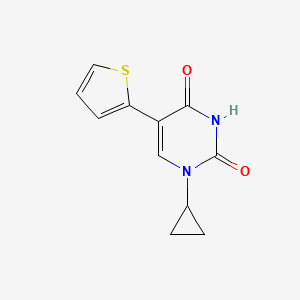
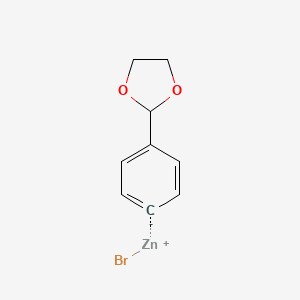
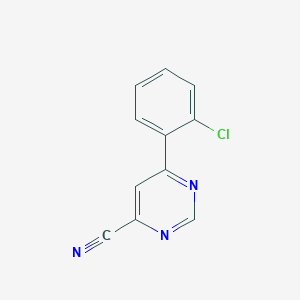
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)
